Product packaging for B-Peru protein(Cat. No.:CAS No. 139691-27-3)

B-Peru protein

Cat. No.: B1178448
CAS No.: 139691-27-3
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Description

Contextualization within Plant Gene Regulatory Networks

Within the intricate web of plant gene regulatory networks, the B-Peru protein functions as a transcription factor, modulating the expression of target genes. ontosight.ainih.govnih.govmdpi.comnih.govnih.gov Its activity is often described in the context of the MBW protein complex, a trimeric structure composed of MYB, basic helix-loop-helix (bHLH), and WD40 proteins. mdpi.comresearchgate.netfrontiersin.orgnih.gov This complex is a conserved regulatory module controlling anthocyanin biosynthesis in various plant species. mdpi.comresearchgate.netfrontiersin.org The this compound, as a bHLH component, interacts with MYB and WD40 partners to effectively regulate the transcription of downstream structural genes involved in the flavonoid pathway. mdpi.comresearchgate.netfrontiersin.org The expression pattern of the b-peru gene, and consequently the presence of the this compound, can be influenced by a combination of environmental conditions, genetic background, and the developmental stage of the plant. ontosight.ai Notably, specific alleles like B-Peru exhibit tissue-specific expression, being found in the aleurone layer of the seed and certain vegetative tissues. nih.gov

Historical Perspective of this compound Research

Research into the genetic control of pigmentation in maize laid the groundwork for the discovery and characterization of the this compound. The B locus in maize was identified as being essential for the accumulation of anthocyanin pigments, with various alleles exhibiting distinct pigmentation patterns across different tissues and developmental stages. nih.govnih.gov Early genetic analyses focused on understanding these alleles, including B-Peru, which was observed to regulate pigment synthesis in both kernel and plant tissues. nih.govnih.gov A significant step in B-Peru research was the cloning and sequencing of a cDNA encoding the protein in 1991, confirming its role as a regulatory protein in the anthocyanin pathway in maize. nih.gov Alongside the R locus, the this compound was recognized as one of the first identified plant proteins belonging to the basic helix-loop-helix family of transcriptional regulators. oup.com Further genetic studies using techniques like Mutator transposable elements helped to identify regions within the b-peru gene critical for its expression in different tissues. nih.govnih.gov

Role as a Transcription Factor in Plant Systems

The this compound functions as a basic helix-loop-helix (bHLH) transcription factor. nih.govnih.govmdpi.comnih.govnih.govoup.com Its primary role is to bind to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription. In the context of flavonoid and anthocyanin biosynthesis, B-Peru, typically as part of the MBW complex, activates the expression of structural genes in this metabolic pathway. ontosight.ainih.govmdpi.comnih.govresearchgate.netfrontiersin.org Studies have demonstrated its ability to transactivate promoters of structural genes, such as the Bronze1 gene, which is involved in anthocyanin production. researchgate.net The tissue-specific expression of B-Peru is determined by specific promoter elements within the b-peru gene. nih.gov Research using transgenic plants, such as tobacco and petunia, has further illustrated the functional capacity of B-Peru. When expressed in these heterologous systems, often in combination with R2R3 MYB transcription factors, B-Peru can significantly enhance anthocyanin accumulation, leading to intensified coloration. mdpi.comnih.govnih.govresearchgate.net

Detailed Research Findings:

Studies on transgenic tobacco plants co-expressing the B-peru gene and the mPAP1 gene (encoding an R2R3 MYB TF) under the control of a flower-specific promoter demonstrated a significant increase in anthocyanin abundance. mdpi.comnih.gov Quantitative real-time PCR (qPCR) analysis in these plants revealed increased expression levels of several structural genes in the flavonoid biosynthetic pathway compared to non-transformed control plants. nih.gov The degree of anthocyanin accumulation correlated with the observed flower color phenotypes, ranging from dark pink to dark red. mdpi.comnih.gov

Table 1: Anthocyanin Accumulation in Transgenic Tobacco Lines Expressing B-Peru and mPAP1. mdpi.comnih.gov

Genetic analysis of the b-peru gene in maize using Mutator transposable elements identified several mutations affecting pigment synthesis in both kernel and plant tissues. nih.govnih.gov These mutations included those causing a colorless phenotype and those resulting in a reduction in pigment. nih.govnih.gov DNA blot analysis confirmed that these mutations were due to insertions within a specific region of the gene. nih.gov

Properties

CAS No.

139691-27-3

Molecular Formula

C10H14N2SSi

Synonyms

B-Peru protein

Origin of Product

United States

Genetic and Genomic Architecture of the B Peru Locus

Genomic Organization and Gene Structure of b-peru

The b-peru gene, a component of the homologous R/B regulatory gene family, encodes a transcription factor crucial for controlling anthocyanin biosynthesis in maize researchgate.netoup.com. Genomic clones corresponding to the entire B-Peru allele have been isolated, allowing for the creation of detailed restriction maps researchgate.netoup.com. Analysis of Mutator-induced mutations in B-Peru through DNA blotting indicates that insertions occurred within an approximately 5-kb region responsible for encoding the B-Peru transcript nih.govnih.gov. This finding suggests that the B-Peru allele possesses a single coding region capable of regulating pigment synthesis across multiple tissues nih.govnih.gov. The B-Peru allele is known to produce a 2.2-kilobase mRNA transcript, detectable in tissues like husks researchgate.netoup.com.

Comparisons of genomic clones from various B alleles, including B-Peru, reveal a high degree of sequence similarity in their coding and 3'-flanking regions (98% and approximately 90%, respectively) nih.gov. In contrast, the 5' regions of their mRNAs and the 5'-flanking sequences show no significant sequence identity, implying that the divergence of these alleles likely involved complex genomic rearrangements rather than simple base pair substitutions nih.gov. Notably, a 2.5-kb sequence located in the promoter-proximal region of B-Peru has been demonstrated to confer seed-specific expression nih.govpnas.org. This insertion within B-Peru contains the necessary elements for its unique expression pattern in seeds but does not contribute to plant tissue expression pnas.org. One hypothesis suggests that this 2.5-kb region may have originated from the translocation of an aleurone-specific promoter from another maize gene into the upstream region of B-Peru pnas.org.

Allelic Diversity and Variation within the b-peru Locus

The B locus in maize exhibits substantial allelic diversity, leading to varied patterns of anthocyanin synthesis across different tissues and developmental stages nih.govnih.govresearchgate.net. The B-Peru allele is one among many characterized B alleles nih.gov. Studies on the allelic diversity of the maize B regulatory gene have shown that variations in leader and promoter sequences among different B alleles are responsible for their distinct tissue specificities in anthocyanin production nih.gov. This indicates that the differences in tissue-specific anthocyanin synthesis observed in plants carrying different B alleles are regulated at the level of B gene expression nih.gov.

Analysis of Natural Alleles of b-peru

Natural alleles of the B locus, such as B-Peru and B-I, display contrasting pigmentation characteristics pnas.orgnih.gov. B-I is associated with intense pigmentation in most vegetative tissues but lacks expression in seed tissues, whereas B-Peru exhibits strong expression in the seed (aleurone) but only weak pigmentation in certain vegetative parts pnas.orgnih.gov. B-Peru and B-Bolivia are recognized as the only known b1 alleles that confer aleurone-specific pigmentation nih.gov. Investigations into the phenotypic and evolutionary relationships among 18 different B alleles in Zea mays suggest that alleles with strong and distinctive expression patterns, including B-Peru, are closely related to those with weak expression, implying recent evolutionary divergence pnas.org.

The expression patterns of B-I and B-Peru alleles demonstrate clear differences in their tissue specificity:

AlleleVegetative Tissue PigmentationSeed (Aleurone) Pigmentation
B-IIntense (most tissues)None
B-PeruWeak/Variable (some tissues)Strong

Table 1: Differential Pigmentation Patterns of B-I and B-Peru Alleles pnas.orgnih.gov

Furthermore, the level of transcript abundance correlates with pigmentation intensity; for instance, the B mRNA transcript is at least 100 times more abundant in strongly pigmented B-I husks compared to weakly pigmented B-Peru husk tissue researchgate.netoup.com.

Characterization of Mutator-Induced b-peru Alleles (e.g., b-Perum220)

The use of maize stocks containing active Mutator transposable elements has facilitated the generation of mutations within the B-Peru gene nih.govnih.gov. Genetic analysis of B-Peru utilizing these stocks identified eight independent mutations, all of which resulted in altered pigment synthesis in the kernel and plant tissues normally pigmented by B-Peru nih.govnih.gov. These observations suggested that each mutation disrupted a region of the gene essential for expression across all affected tissues nih.govnih.gov. Among these mutants, six displayed a colorless phenotype, while two exhibited reduced pigment levels nih.govnih.gov. Four of the mutations were found to be unstable, and four were stable upon self-pollination nih.govnih.gov. DNA blot analysis confirmed that all eight mutants were a result of insertions within the approximately 5-kb region encoding the B-Peru transcript nih.govnih.gov. One of the unstable alleles, designated b-Perum220, contains a Mu element, specifically Mu1.7 nih.govnih.gov. Other unstable alleles contained insertions related to the Spm family of transposable elements, indicating the presence of active elements from unrelated families in the Mutator stocks nih.govnih.gov. The unstable Mutator-induced B-Peru mutant allele, b-Perum220, which shows weak expression, is associated with an early excision variant of the MUDR/MU transposon family researchgate.net.

Summary of Mutator-Induced B-Peru Mutations:

PhenotypeStabilityNumber of MutantsAssociated TE (Examples)
ColorlessUnstable4Mu1.7, Spm-related
ColorlessStable2Not specified
Reduced PigmentUnstable0Not specified
Reduced PigmentStable2Not specified

Table 2: Characteristics of Mutator-Induced b-Peru Alleles nih.govnih.gov

Transposable Elements and Their Impact on b-peru Gene Expression

Transposable elements (TEs) are significant contributors to the structure and regulation of plant genomes, including their influence on gene expression frontiersin.orgnih.gov. TE insertions can have diverse effects, such as eliminating promoter function, enhancing or altering gene expression patterns like tissue specificity, conferring responsiveness to stress, reactivating non-functional promoters, inducing indel mutations, increasing transcript levels or stability, or creating novel gene combinations through alternative splicing frontiersin.org.

An illustrative example of altered tissue specificity due to TE activity is seen in maize pigmentation alleles frontiersin.org. The insertion of an active retroelement into the first exon of the maize b1 gene (the same locus as B) shifted its expression pattern from vegetative tissues to the seed, resulting in the B-Peru allele frontiersin.org. Subsequent transposon insertions at this locus, as observed in the B-Bolivia allele, can further reduce expression and lead to a more variegated phenotype frontiersin.org.

Studies on Mutator-induced mutations in B-Peru have demonstrated that insertions of Mu and Spm-related elements within the transcribed region of B-Peru can disrupt its function and modify pigmentation nih.govnih.gov. This underscores the capacity of TEs to act as mutagens at the b-peru locus. The correlation between apparent insertions in phenotypically distinct B alleles, including B-Peru, and their unique expression patterns suggests that substantial changes in gene expression at this locus are likely mediated by large-scale alterations in DNA sequence or structure, often involving TEs pnas.org.

Epigenetic Regulation at the b-peru Locus (e.g., Paramutation)

The b1 locus, which encompasses the B alleles, serves as a prominent model system for investigating paramutation in maize nih.govpnas.orgresearchgate.netpnas.orgresearchgate.net. Paramutation is defined as a heritable alteration in gene expression triggered by interactions between alleles, where a paramutagenic allele can stably change the expression state of a paramutable allele nih.govresearchgate.netpnas.orgresearchgate.net.

The B-Peru allele is classified as a neutral allele in the context of b1 paramutation; it does not undergo paramutation and its expression remains unchanged when present in a heterozygote with a paramutagenic allele like B' nih.govpnas.orgresearchgate.net. In contrast, the B-I allele is paramutable and is converted to the silenced B' state when heterozygous with B' nih.govresearchgate.netpnas.org.

Paramutation at the b1 locus is dependent on specific tandem repeats situated approximately 100 kb upstream of the transcription start site nih.govresearchgate.netpnas.orgresearchgate.net. Both the paramutagenic B' and paramutable B-I alleles contain seven tandem repeats of an ~853-bp sequence that is otherwise unique in the genome, whereas neutral alleles such as B-Peru and b-K55 possess only a single copy of this fragment nih.govpnas.orgresearchgate.net. The presence of multiple repeats is essential for paramutation to occur pnas.orgresearchgate.net.

Although B-Peru does not participate in paramutation, studies of this phenomenon at the b1 locus offer valuable insights into the epigenetic mechanisms that can influence this genomic region. Paramutation at b1 is linked to distinct patterns of DNA methylation and chromatin structure within the tandem repeats nih.govresearchgate.netpnas.orgresearchgate.net. The RNA-directed DNA Methylation (RdDM) pathway, involving proteins like MOP1 (mediator of paramutation 1), is crucial for the establishment and maintenance of paramutation at b1 researchgate.netpnas.orgresearchgate.net. MOP1 encodes a protein similar to RNA-dependent RNA polymerases and is necessary for the production of 24-nt siRNAs from the tandem repeats pnas.orgresearchgate.net. These siRNAs are believed to guide DNA methylation and facilitate the establishment of the silenced state pnas.orgresearchgate.net.

Despite B-Peru's lack of the multiple repeats required for paramutation, the epigenetic landscape of the b1 locus, including DNA methylation and chromatin structure, plays a critical role in regulating the expression states of alleles involved in this process nih.govpnas.orgresearchgate.net. Research involving the transgenic expression of proteins like CBBP, which can bind to the b1 tandem repeats, has further elucidated the mechanisms of silencing at this locus, demonstrating a correlation between CBBP accumulation and b1 silencing pnas.org. This research on paramutation at b1 contributes to a broader understanding of the complex epigenetic regulation that can occur in the genomic region containing the b-peru gene.

Molecular Mechanisms of B Peru Protein Action

B-Peru Protein as a Basic Helix-Loop-Helix (bHLH) Transcription Factor

This compound is classified as a basic helix-loop-helix (bHLH) transcription factor. ontosight.aifrontiersin.orgmdpi.comnih.govnih.govresearchgate.netnih.govfrontiersin.orgoup.comoup.com bHLH proteins are a large class of transcription factors characterized by a conserved bHLH domain, which facilitates both DNA binding and protein dimerization. nih.govoup.com The basic region within this domain is crucial for making direct contact with DNA, while the helix-loop-helix region enables the formation of homodimers or heterodimers with other bHLH proteins or interacting partners. nih.govoup.com B-Peru belongs to a subgroup of bHLH factors involved in flavonoid regulation, often containing a MYB-interaction region. frontiersin.org

Protein-Protein Interactions of this compound

The regulatory activity of this compound is significantly dependent on its ability to interact with other proteins, forming multi-protein complexes that enhance or modulate transcriptional control. scispace.commdpi.commdpi.comnih.govoup.comoup.comoup.comresearchgate.net

Interaction with MYB-Related Regulatory Proteins (e.g., C1 MYB)

A critical interaction for B-Peru is with R2R3-MYB transcription factors, notably the C1 MYB protein in maize. scispace.commdpi.comnih.govoup.comoup.comresearchgate.net This interaction between B-Peru (a bHLH) and C1 (an R2R3-MYB) is essential for the regulation of anthocyanin biosynthesis. scispace.comoup.com Studies have indicated that the MYB domain of C1 is involved in mediating this protein-protein interaction with B-Peru. scispace.comoup.com The functional interaction between these two classes of regulatory proteins is a conserved mechanism in the regulation of flavonoid pathways in plants. oup.com

Formation of Transcriptional Regulatory Complexes

B-Peru, in conjunction with R2R3-MYB proteins like C1 and typically a WD40 repeat protein, forms a well-characterized ternary complex known as the MYB-bHLH-WD40 (MBW) complex. mdpi.commdpi.comnih.govnih.govfrontiersin.orgoup.comoup.com This complex serves as a central transcriptional regulatory unit for activating genes in the anthocyanin biosynthetic pathway. mdpi.commdpi.comnih.govnih.govfrontiersin.orgoup.com The WD40 protein component of the MBW complex is thought to act as a stable platform that facilitates and stabilizes the interaction between the MYB and bHLH proteins. mdpi.comoup.com The formation of this complex is crucial for the effective transcriptional activation of downstream target genes. scispace.comoup.com

DNA Binding Specificity and Target Gene Recognition by this compound

As a transcription factor and a component of the MBW complex, B-Peru is involved in recognizing and binding to specific DNA sequences within the regulatory regions (promoters and enhancers) of its target genes. nih.govwikipedia.orgwikipedia.org While the R2R3-MYB partner in the MBW complex is often considered the primary DNA-binding component, the bHLH protein, including B-Peru, is indispensable for the complex's function and can influence DNA binding. mdpi.comoup.comoup.com The basic region of the bHLH domain in B-Peru is critical for making contacts with the DNA. nih.govoup.com The MBW complex recognizes specific cis-acting elements in the promoters of genes involved in anthocyanin biosynthesis, leading to their transcriptional activation. oup.comresearchgate.net Cooperative binding with other transcription factors within the complex enhances the specificity and affinity of DNA binding. mdpi.com

Role in Flavonoid Biosynthetic Pathway Regulation

This compound plays a pivotal role in regulating the flavonoid biosynthetic pathway in maize, particularly in controlling the production of anthocyanins and phlobaphenes, which are responsible for the red or purple pigmentation in various plant tissues, including kernels. ontosight.aimdpi.comfrontiersin.orgmdpi.comnih.govnih.govresearchgate.netnih.govfrontiersin.orgresearchgate.netembopress.orgcambridge.org Its function is to activate the transcription of the structural genes that encode the enzymes catalyzing the steps in this pathway. ontosight.aiscispace.commdpi.commdpi.comnih.govnih.govresearchgate.netfrontiersin.orgresearchgate.netembopress.org

Transcriptional Control of Downstream Structural Genes

The primary mechanism by which B-Peru regulates flavonoid biosynthesis is through the transcriptional activation of downstream structural genes in the pathway. scispace.commdpi.comnih.govnih.govfrontiersin.orgoup.comoup.comresearchgate.net Acting as part of the MBW complex, B-Peru helps to recruit the transcriptional machinery to the promoters of these genes, thereby initiating or increasing their transcription. scispace.commdpi.comnih.govnih.govfrontiersin.orgoup.comoup.comresearchgate.net Examples of structural genes regulated by B-Peru and its partners include those encoding enzymes such as chalcone (B49325) synthase (CHS), chalcone isomerase (CHI), dihydroflavonol 4-reductase (DFR), and anthocyanidin synthase (ANS). mdpi.comnih.govfrontiersin.orgoup.comembopress.org Experimental evidence, such as studies involving the introduction of B-Peru and C1 genes into maize tissues, has demonstrated the transactivation of these structural genes, leading to anthocyanin production. mdpi.comnih.govresearchgate.netembopress.org

Table 1: Key Protein Components Discussed in Relation to B-Peru Action

Protein NameRole / ClassificationInteraction with B-PeruPubChem CID
This compoundbHLH Transcription FactorSelf-interaction (dimerization), MYB, WD40Not applicable (Protein)
C1 MYB proteinR2R3-MYB Transcription FactorDirect InteractionNot applicable (Protein)
WD40 proteinComponent of MBW complex (scaffolding)Interaction within MBW complexNot applicable (Protein)

Data on Transcriptional Activation:

Research using quantitative transactivation assays has shown that the introduction of B-Peru cDNA can lead to significant induction of structural gene promoters, such as the Bronze1 (Bz1) promoter (encoding DFR), particularly when co-introduced with C1 cDNA. embopress.org For instance, co-introduction of expressed B-Peru and C1 cDNAs resulted in a substantial increase in luciferase activity driven by the Bronze1 promoter, indicating strong transcriptional activation. embopress.org

Table 2: Example of Transcriptional Activation by B-Peru and C1 (Illustrative Data based on findings)

Regulatory Genes IntroducedTarget Promoter (Structural Gene)Relative Transcriptional Activity (e.g., Luciferase Units)
Control (No regulatory genes)Bronze1 (DFR)Baseline
B-Peru cDNA aloneBronze1 (DFR)Low increase
C1 cDNA aloneBronze1 (DFR)Low increase
B-Peru + C1 cDNAsBronze1 (DFR)~100-fold increase over baseline embopress.org

Studies in heterologous systems, such as tobacco and petunia, have also demonstrated that the expression of B-Peru (or homologous bHLH genes) in combination with MYB transcription factors can enhance the expression of endogenous flavonoid biosynthetic genes and lead to increased anthocyanin accumulation. frontiersin.orgmdpi.comnih.govresearchgate.netresearchgate.net

Table 3: Effect of B-Peru and MYB Co-expression on Flavonoid Accumulation (Illustrative Data based on findings)

Transgenes Expressed (e.g., in Tobacco Flowers)Observed PhenotypeRelative Anthocyanin Abundance
Non-transformed ControlLightly coloredBaseline
B-Peru + mPAP1 (MYB)Dark pink to dark red1.6 to 124.2 fold increase mdpi.comnih.gov

These findings underscore the crucial role of B-Peru as a bHLH transcription factor that functions through protein-protein interactions, particularly with MYB proteins, to form regulatory complexes that specifically activate the transcription of structural genes in the flavonoid biosynthetic pathway, ultimately controlling pigment production in maize and other plants. ontosight.aiscispace.commdpi.commdpi.comnih.govnih.govnih.govfrontiersin.orgoup.comoup.comoup.comresearchgate.net

Modulation of Anthocyanin and Phlobaphene Production

The this compound, encoded by the b-peru gene in maize (Zea mays), functions as a basic helix-loop-helix (bHLH) transcription factor critical for regulating the biosynthesis of flavonoid pigments, specifically anthocyanins and phlobaphenes researchgate.netnih.govnih.govd-nb.infomdpi.comuow.edu.auwikipedia.org. Its role in modulating the production of these compounds is primarily mediated through its interaction with other regulatory proteins and its influence on the expression of structural genes within the flavonoid pathway nih.govctdbase.org.

Anthocyanin biosynthesis in maize is a complex process regulated at the transcriptional level by a partnership between MYB and bHLH transcription factors, often in conjunction with a WD40 repeat protein to form a multiprotein MBW complex nih.govd-nb.infouow.edu.auctdbase.org. The this compound serves as a key bHLH component within this regulatory complex nih.govd-nb.infoctdbase.org. Together with MYB partners, such as the C1 protein, B-Peru activates the expression of downstream structural genes responsible for the enzymatic steps leading to anthocyanin production.

Research findings have demonstrated the ability of B-Peru to transactivate anthocyanin structural gene promoters. For instance, studies involving the introduction of the B-Peru gene or its expressed cDNA into colorless maize aleurone or embryo cells lacking functional R or B alleles resulted in the production of anthocyanins. Quantitative transactivation assays using a reporter construct linked to the promoter of the Bronze1 (Bz1) gene, a key structural gene in the anthocyanin pathway, showed a significant induction of reporter gene expression when co-introduced with expressed B-Peru cDNA.

Regulatory Protein(s) IntroducedTarget PromoterFold Induction of Reporter ActivitySource
B-Peru cDNABronze1 (Bz1)~100-fold
B-I cDNABronze1 (Bz1)~100-fold
C1 + B-PeruBronze1 (Bz1)Enhanced compared to C1 or B-Peru alone

These experiments indicate that the this compound is functionally capable of activating the transcription of anthocyanin biosynthetic genes. Furthermore, co-expression of MYB factors (like mPAP1 or C1) and bHLH factors (like B-Peru) has been shown to result in a more pronounced enhancement of anthocyanin structural gene expression compared to the expression of the MYB factor alone. This highlights the synergistic interaction between MYB and bHLH proteins, including B-Peru, in robustly driving anthocyanin production.

While B-Peru is a crucial regulator of anthocyanins, the modulation of phlobaphene production in maize involves a distinct primary regulator. Phlobaphenes, which contribute to the red or purple coloration of maize kernels and other tissues, are primarily controlled by the P1 regulatory gene, an R2R3 MYB transcription factor researchgate.net. Unlike the regulation of anthocyanins which typically requires both MYB and bHLH partners, P1 can regulate phlobaphene biosynthesis independently of a bHLH protein for this specific pathway. However, some genes are involved in both anthocyanin and phlobaphene pathways, such as the A1 gene. Studies on the A1 promoter have revealed that while it is activated by both the B/C1 complex (for anthocyanins) and the P protein (for phlobaphenes), different regions within the promoter are more critical for activation by these distinct regulatory complexes. This suggests a level of pathway-specific promoter recognition despite a shared structural gene.

The tissue-specific expression pattern of the b-peru gene and the resulting this compound also contributes to the differential accumulation of these pigments in various parts of the maize plant researchgate.netd-nb.info. The B-Peru allele is particularly noted for its strong expression in the aleurone layer of the seed, leading to purple kernel color, and also shows expression in certain vegetative tissues, although the resulting pigmentation might be less intense compared to that conferred by other B alleles like B-I researchgate.netnih.govd-nb.info. This tissue specificity is linked to regulatory elements within the b-peru promoter region.

Biological Functions and Phenotypic Manifestations Attributed to B Peru Protein

Contribution to Pigmentation Phenotypes in Zea mays

A primary function of the B-Peru protein is its direct involvement in controlling the accumulation of anthocyanin pigments, which are responsible for purple and red coloration in maize. wikipedia.orgnih.govnih.govmdpi-res.comcore.ac.ukontosight.ainih.gov Different alleles at the b locus, including B-Peru, result in distinct tissue-specific pigmentation patterns due to variations in their expression. wikipedia.org

The B-Peru allele is particularly notable for its ability to confer pigmentation to the seed, specifically inducing strong purple coloration in the aleurone layer. wikipedia.orgnih.govcore.ac.ukontosight.ai Genetic analysis of the B-Peru allele has demonstrated its regulation of pigment synthesis in kernel tissues. nih.govmdpi-res.com Studies involving mutagenesis of B-Peru have shown that insertions within a specific region of the gene can alter pigment synthesis in kernel tissues, with some mutations resulting in a colorless phenotype or a reduction in pigment. nih.govmdpi-res.com

The expression pattern of B-Peru is distinctly tissue-specific. wikipedia.orgcore.ac.uk While it drives strong pigmentation in the seed, its effect on vegetative tissues is generally weaker, resulting in pale coloration in parts like the sheath and culm. wikipedia.org However, B-Peru does produce significant pigment in the tassel. wikipedia.org The expression of B-Peru in the aleurone layer is considered unusual compared to many other b alleles. nih.gov Research suggests that a specific DNA rearrangement within the B-Peru gene is responsible for this tissue-specific expression pattern, mediated by both positive and negative promoter elements. nih.gov

Detailed research findings on the genetic analysis of B-Peru using Mutator transposable elements revealed that insertions within an approximately 5-kb region encoding the B-Peru transcript altered pigment synthesis in all tissues normally pigmented by B-Peru. nih.govmdpi-res.com Out of eight mutations analyzed, six led to a colorless phenotype, while two caused reduced pigment in both kernel and plant tissues. nih.govmdpi-res.com

Kernel Coloration Regulation

Involvement in Plant Development

Beyond its role in pigmentation, the this compound and the b locus contribute to the understanding of plant development. As a regulatory gene, the evolutionary dynamics of the b locus can serve as a model for how other regulatory genes that influence morphological traits and development have evolved. wikipedia.org The this compound's involvement in regulating flavonoid biosynthesis is also linked to key pathways in plant development. nih.gov Furthermore, the MBW complex, which includes bHLH proteins like the one encoded by the b gene, is recognized for its significant role in regulating various biological processes in maize, including kernel development.

Role in Plant Defense Mechanisms

The this compound's function in regulating flavonoid biosynthesis connects it to plant defense mechanisms. nih.gov Anthocyanins, the pigments regulated by the b gene and thus by B-Peru, are chemically related to other flavonoid compounds known to be important for defense against insects and pathogens. wikipedia.org This relationship suggests a potential role for anthocyanins, and consequently for B-Peru, in the plant's defense responses. wikipedia.org Observations of certain b alleles conferring a basic pattern of spots on the sheath have also been hypothesized to be related to defense against pathogens. wikipedia.org

Regulation of B Peru Protein Expression

Transcriptional Control of b-peru Gene

Transcriptional regulation is a primary determinant of B-Peru protein levels and its tissue-specific expression patterns. The b-peru gene exhibits unusual expression relative to most b alleles, being expressed in the aleurone layer of the seed and a subset of vegetative tissues nih.govnih.govoup.com. This distinct expression profile is largely governed by the regulatory sequences within the b-peru locus.

Promoter Elements and cis-Regulatory Sequences

The promoter region of the b-peru gene contains specific cis-regulatory elements that are crucial for its tissue-specific transcription nih.govnih.govoup.com. Studies involving transgenic maize plants and transient transformation assays have helped localize these elements nih.govnih.govoup.com. For instance, the aleurone-specific promoter activity of B-Peru has been localized to the first 176 bases of the upstream region nih.govnih.gov. Within this fragment, two critically important regions have been identified through mutational analysis nih.govnih.gov. Mutation of either region alone significantly reduced expression, while surprisingly, a double mutation led to increased expression, suggesting these sequences, located in close proximity, may form a negative regulatory element nih.govnih.gov. Cis-regulatory elements are non-coding DNA regions that regulate the transcription of nearby genes, often by serving as binding sites for transcription factors wikipedia.orgndsu.edu.

Influence of Translocation and Rearrangements on Expression Patterns

Evidence suggests that the unique promoter of the B-Peru allele may have arisen through a DNA rearrangement, specifically the translocation of an existing aleurone-specific promoter to the b locus nih.govnih.govoup.com. This translocation event positioned novel aleurone-specific promoter sequences adjacent to part of another gene, in the opposite orientation to the b coding sequence nih.govnih.gov. This genetic rearrangement is thought to be responsible for the distinct tissue-specific expression pattern observed for B-Peru, particularly its expression in the aleurone, which is not typical for other b alleles like B-I nih.govnih.govoup.com. Genetic rearrangements can significantly alter gene expression by placing genes under the control of different regulatory elements oncotarget.com.

Post-Transcriptional Regulatory Mechanisms

Beyond transcriptional control, the expression of this compound can be influenced by post-transcriptional mechanisms, which affect the stability, processing, and translation of the b-peru mRNA pnas.org.

mRNA Stability and Processing

The stability and processing of mRNA molecules play a vital role in determining the amount of protein produced libretexts.orgnih.govnih.gov. While specific detailed research findings on the stability and processing of b-peru mRNA are limited in the provided results, general mechanisms of mRNA processing in eukaryotes include capping at the 5' end, polyadenylation at the 3' end, and splicing to remove introns libretexts.org. These processes can influence mRNA half-life and translation efficiency libretexts.orgnih.govnih.gov. RNA-binding proteins can also play a role in mRNA stability and processing body formation researchgate.net. Further research would be needed to elucidate the specific post-transcriptional processing events and factors that influence b-peru mRNA stability and fate.

Role of Upstream Open Reading Frames (uORFs) in Translational Control

Upstream open reading frames (uORFs) located in the 5' untranslated region (UTR) of mRNA can significantly impact the translation of the main coding sequence pnas.orgplos.orggenetics.ac.cn. uORFs can repress downstream translation by reducing the efficiency of ribosome reinitiation or by triggering mRNA decay plos.org. However, in the context of the R/B family of maize transcriptional activators, which includes B-Peru, some genes have uORFs while others do not pnas.orgucr.edu. Notably, the B-Peru allele is reported to lack upstream AUG codons, suggesting that translational repression mediated by uORFs, as observed in some other R/B family members like Lc, does not play a role in regulating this compound expression through this specific mechanism ucr.edu.

Advanced Research Methodologies and Experimental Approaches for B Peru Protein Studies

Molecular Cloning and Gene Characterization Techniques

Molecular cloning and gene characterization have been fundamental to studying the b-peru gene and the B-Peru protein. The b-peru gene, an allele of the maize b locus, has been successfully cloned and sequenced, providing the basis for detailed molecular analysis. ontosight.aiscispace.comoup.com This process typically involves isolating DNA from maize tissues, using probes homologous to known anthocyanin regulatory genes (like other members of the R/B gene family) to identify and clone the b-peru sequence from genomic or cDNA libraries. scispace.comtci-thaijo.org Characterization techniques have included restriction mapping and sequence analysis to understand the gene's structure, including exons and introns. oup.comnih.gov For instance, approximately 12 kbp of the B-Peru sequence has been cloned and extensively restriction mapped. oup.com Sequence comparisons between the B-Peru allele and other b alleles, such as B-I, have revealed regions of divergence, particularly in the upstream regulatory sequences. oup.com The cDNA sequence of the B-Peru gene has also been obtained, allowing for the deduction of the amino acid sequence of the this compound. tci-thaijo.orgnih.gov The maize B-Peru gene sequence has the GenBank accession number X57276. nih.gov

Gene Expression Profiling (e.g., Quantitative Reverse Transcription Polymerase Chain Reaction (qRT-PCR), Western Blotting, Northern Blotting)

Understanding where and when the b-peru gene is expressed and the this compound accumulates is crucial for elucidating its function. Gene expression profiling techniques such as quantitative reverse transcription polymerase chain reaction (qRT-PCR), Western blotting, and Northern blotting have been widely applied. ontosight.airesearchgate.netmdpi.comagronomycanada.comnih.govgenominfo.org

qRT-PCR is used to quantify the levels of b-peru mRNA transcripts in different maize tissues and under various conditions, providing insights into the transcriptional regulation of the gene. ontosight.ainih.gov Studies have shown that the b-peru gene is expressed in various tissues, including kernels, leaves, and stems, and its expression is influenced by factors such as environmental conditions, genetic background, and developmental stage. ontosight.ai For example, comparative gene expression analysis using techniques like RNA sequencing followed by differential expression analysis has identified that the B-Peru gene is upregulated in colored maize inbred lines compared to colorless lines, correlating with anthocyanin accumulation. nih.govgenominfo.org

Western blotting is employed to detect and quantify the this compound itself, using antibodies specific to the protein. ontosight.airesearchgate.netmdpi.com This technique allows researchers to assess the correlation between mRNA levels and protein accumulation, providing a more complete picture of gene expression. Northern blotting has also been used to analyze b-peru transcript levels. researchgate.netagronomycanada.comscience.gov These methods collectively confirm the presence and relative abundance of the b-peru gene product in different plant parts and developmental stages.

Data from comparative gene expression analysis in colored versus colorless maize lines can illustrate the differential expression of the B-Peru gene:

Gene NameLog2 Fold Change (Colored/Colorless)
B-Peru gene2.454 - 5.031

Note: Log2 Fold Change values indicate upregulation in colored lines compared to colorless lines. Specific values may vary depending on the comparison made (e.g., CM22/CM5 or CM22/CM19). nih.govgenominfo.org

Protein Interaction Studies

As a transcription factor, the this compound functions by interacting with other proteins to regulate gene expression. Protein interaction studies are essential for identifying its partners and understanding the molecular complexes it forms. Research has indicated that the this compound interacts with MYB-related factors, such as the C1 protein in maize. nih.govmdpi.com These interactions are crucial for the formation of a functional transcriptional activation complex that binds to the promoters of downstream genes in the anthocyanin biosynthetic pathway. The N-terminal region of the this compound is assumed to be involved in these protein-protein interactions with C1 MYB-related factors. nih.gov Techniques such as yeast two-hybrid assays, co-immunoprecipitation, and in vitro pull-down assays can be used to confirm and characterize these protein-protein interactions, although specific details of these experiments for B-Peru were not extensively detailed in the provided snippets.

Functional Genomics Approaches (e.g., Transgenic Plants, Mutagenesis)

Functional genomics approaches, including the generation of transgenic plants and mutagenesis, have been instrumental in determining the biological function of the b-peru gene and the this compound in vivo.

Transgenic Plants: Introducing the b-peru gene into plants, either homologous (maize) or heterologous (e.g., tobacco, petunia, alfalfa), allows researchers to study its effects on anthocyanin production and other phenotypes. researchgate.netmdpi.comwpmucdn.comtandfonline.comi.moscowresearchgate.netscience.govcore.ac.uk For instance, expressing the B-peru gene in transgenic tobacco and petunia, often in combination with MYB transcription factors like mPAP1, has been shown to enhance anthocyanin accumulation, leading to altered flower color. researchgate.netmdpi.comresearchgate.netscience.gov Transgenic maize plants containing the B-Peru gene constructs have also been used to investigate the tissue-specific expression conferred by its promoter region. nih.govnih.gov Transient transformation assays, often using particle bombardment, where the B-Peru gene is delivered into plant cells, have been employed for rapid evaluation of gene expression and promoter activity. tandfonline.comsemanticscholar.org

Mutagenesis: Studying mutations in the b-peru gene provides valuable information about the importance of specific protein domains or regulatory regions. Analysis of unstable Mutator-induced B-Peru mutant alleles, such as b-perum220, has revealed the impact of DNA rearrangements, like tandem duplications and transposable element insertions, on gene expression and pigmentation phenotypes. nih.gov Molecular analysis of revertants from these unstable alleles has helped in understanding the genetic mechanisms underlying gene regulation and instability. nih.gov

Structural Biology Investigations of this compound Domains and Complexes

Structural biology approaches aim to determine the three-dimensional structure of the this compound and its domains, as well as the complexes it forms with other proteins and DNA. While detailed high-resolution structural data (like from X-ray crystallography or cryo-EM) was not explicitly found in the provided snippets, the functional studies provide insights into its structural features. The this compound is known to contain a conserved bHLH domain, which is characteristic of this family of transcription factors and is involved in DNA binding and protein dimerization. nih.govmdpi.comisisn.org Sequence comparisons with homologous bHLH proteins from other plant species highlight conserved regions, including the bHLH domain and the N-terminal region important for interactions with MYB factors. nih.gov Schematic diagrams comparing the amino acid sequences of different plant anthocyanin-related bHLH regulatory proteins can illustrate these conserved and variable regions. tci-thaijo.org Further structural studies could involve techniques like protein purification, crystallization, and structural determination to gain a precise understanding of how the this compound interacts with DNA and its protein partners at the molecular level.

Genetic Mapping and Quantitative Trait Loci (QTL) Analysis Related to b-peru

Genetic mapping places the b-peru gene on the maize chromosome map, while Quantitative Trait Loci (QTL) analysis can identify genomic regions associated with variation in traits influenced by b-peru, such as anthocyanin pigmentation. The b locus, where the b-peru allele resides, is located on chromosome 2 in maize. isisn.org Early genetic studies in maize utilized phenotypic markers, including pigmentation patterns controlled by genes like b-peru, to construct genetic maps.

While the provided snippets did not detail specific high-resolution QTL analyses directly focused on mapping the b-peru gene itself as a QTL, the context of mapping genes involved in anthocyanin biosynthesis and identifying QTLs for pigmentation traits is present. researchgate.netmaizegdb.org For example, studies in rice have identified QTLs for anthocyanin content and pericarp color, and these studies often involve genes homologous to maize anthocyanin regulators like the R/B family. researchgate.net Genetic analysis using molecular markers linked to the b locus can be used in breeding programs to track the b-peru allele and select for desired pigmentation traits. ontosight.ai

Research Perspectives and Future Directions

Elucidating the Full Regulatory Network of B-Peru Protein

Understanding the complete regulatory network in which this compound operates is a critical area for future research. Current knowledge indicates that B-Peru functions as part of a MYB-bHLH-WD40 (MBW) protein complex, interacting with R2R3 MYB transcription factors like C1 in maize or mPAP1 in Arabidopsis to activate anthocyanin structural genes. researchgate.netmdpi.com However, the full spectrum of proteins interacting with B-Peru, beyond the core MBW complex components, needs further investigation. Future studies should aim to identify upstream signals and regulatory proteins that control B-Peru expression and activity, as well as comprehensively map all downstream target genes regulated by B-Peru, which may extend beyond known genes in the anthocyanin pathway. nih.govnih.govscripps.edu Techniques such as protein-protein interaction mapping (e.g., yeast two-hybrid, co-immunoprecipitation followed by mass spectrometry) and high-throughput gene expression profiling (e.g., RNA-Seq) in lines with altered B-Peru expression will be crucial in delineating this network.

Investigating Novel Interaction Partners and Target Genes

Building upon the known interactions with MYB factors, future research should focus on discovering novel protein interaction partners of B-Peru. researchgate.netmdpi.com These partners could modulate B-Peru's activity, stability, or localization, thereby influencing its regulatory output. Advanced proteomic techniques, including proximity labeling and cross-linking mass spectrometry, coupled with computational predictions, can aid in identifying these novel interactors. nih.govd-nb.infoplos.orgnih.gov Furthermore, a comprehensive identification of all direct and indirect target genes of B-Peru is essential. Chromatin immunoprecipitation followed by sequencing (ChIP-Seq) can pinpoint genomic regions bound by B-Peru, revealing potential new target genes. wpmucdn.com Investigating the functions of these novel target genes could uncover previously unknown roles of B-Peru in plant development, metabolism, or stress responses beyond pigmentation.

Understanding the Interplay of Genetic and Environmental Factors on B-Peru Function

The expression and function of this compound are known to be influenced by environmental conditions and the plant's genetic background. ontosight.ai Future research should aim to dissect the intricate interplay between these factors. This involves identifying specific environmental cues (e.g., light intensity and spectrum, temperature, nutrient availability, stress) that impact B-Peru expression and activity. researchgate.netmdpi.comresearchgate.net Genetic studies, including quantitative trait locus (QTL) mapping and association mapping in diverse maize germplasm or other plant species, can identify genetic loci that influence B-Peru function or interact with environmental factors to modify its effects. medrxiv.orgnih.govnih.gov Understanding the molecular mechanisms by which environmental signals are transduced to affect B-Peru and how genetic variation modulates these responses will provide insights into the adaptability of pigmentation and potentially other B-Peru-regulated traits.

Expanding Comparative Studies to Diverse Plant Lineages

Comparative studies of this compound and its orthologs across a wider range of plant species are vital for understanding its evolutionary history and the conservation or diversification of its functions. B-Peru belongs to the bHLH family of transcription factors, which are present across plant lineages. oup.com Comparative genomics and phylogenetic analysis can trace the evolution of the b-peru gene and its relatives. nih.gov Functional comparisons of B-Peru orthologs from different species through transgenic approaches and biochemical assays can reveal conserved regulatory mechanisms and identify species-specific adaptations. researchgate.netmdpi.comresearchgate.net Examining the cis-regulatory elements in the promoters of b-peru orthologs across diverse species can shed light on the evolution of their expression patterns and responses to environmental cues. nih.govfrontiersin.org

Q & A

Basic Research Questions

Q. What is the functional role of B-Peru protein in the anthocyanin biosynthesis pathway in maize?

  • Methodological Answer : B-Peru is a regulatory protein encoded by the B-Peru allele, which activates anthocyanin biosynthesis genes (e.g., A1 and Bz1) by binding to their promoters. Experimental validation involves:

  • Gene expression analysis : Compare mRNA levels of target genes in maize lines with B-Peru versus null alleles using RT-qPCR .
  • DNA-binding assays : Employ electrophoretic mobility shift assays (EMSAs) to confirm direct interaction with promoter regions .
  • Phylogenetic analysis : Compare B-Peru's protein sequence (e.g., myc-like transcription factor domains) with homologs in other species to infer functional conservation .

Q. How should researchers design experiments to study B-Peru's regulatory mechanisms?

  • Methodological Answer :

  • Controlled genetic comparisons : Use isogenic maize lines differing only in B-Peru alleles (e.g., B-Peru vs. B-I or null alleles) to isolate its effects .
  • Time-course experiments : Monitor anthocyanin accumulation and target gene expression during developmental stages or under stress conditions .
  • Knockout/overexpression models : Apply CRISPR-Cas9 or transgenic overexpression to validate causality .

Advanced Research Questions

Q. How can contradictions in B-Peru expression data across studies be resolved?

  • Methodological Answer : Discrepancies often arise from allele-specific expression levels (e.g., B-Peru vs. B-I) or environmental factors. Address these by:

  • Meta-analysis : Standardize data normalization methods (e.g., housekeeping genes for RT-qPCR) and re-analyze datasets from multiple studies .
  • Contextual replication : Repeat experiments under identical growth conditions and genetic backgrounds .
  • Statistical rigor : Apply false-discovery rate (FDR) corrections in high-throughput studies to minimize type I errors .

Q. What advanced methodologies are recommended for identifying B-Peru's protein-protein interaction (PPI) partners?

  • Methodological Answer :

  • Co-immunoprecipitation (Co-IP) : Use maize protoplasts or heterologous systems (e.g., yeast two-hybrid) with B-Peru-specific antibodies .
  • Mass spectrometry (MS) : Follow guidelines for database searching (e.g., Mascot or SEQUEST) with parameters: ±0.05 Da precursor tolerance, trypsin digestion, and decoy databases for false-positive estimation .
  • Structural modeling : Predict interaction interfaces using AlphaFold2 and validate via mutagenesis .

Q. What ethical and reproducibility standards apply to publishing B-Peru research?

  • Methodological Answer :

  • Data transparency : Deposit raw sequencing/MS data in public repositories (e.g., PRIDE or NCBI-SRA) with accession numbers cited in the manuscript .
  • Code sharing : Provide scripts for statistical analyses (e.g., R/Python) and PPIs (e.g., PyMOL scripts) to ensure reproducibility .
  • Conflict of interest (COI) disclosure : Declare funding sources and affiliations in the manuscript’s ethics statement .

Q. What statistical approaches are optimal for analyzing B-Peru's role in gene regulatory networks?

  • Methodological Answer :

  • Differential expression : Use DESeq2 or edgeR for RNA-seq data, adjusting for batch effects and biological replicates .
  • Network inference : Apply weighted gene co-expression network analysis (WGCNA) to identify B-Peru-associated modules .
  • Bayesian modeling : Quantify uncertainty in promoter-binding affinity predictions using tools like MEME Suite .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.